molecular formula C21H19NO3 B14668544 5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole CAS No. 50332-35-9

5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole

Cat. No.: B14668544
CAS No.: 50332-35-9
M. Wt: 333.4 g/mol
InChI Key: JEUAOYYGKANFDL-UHFFFAOYSA-N
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Description

5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole typically involves multi-step organic reactions. Common starting materials may include indole derivatives and benzoyl chloride. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the ring structure, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Benzoylindole: Shares the benzoyl and indole moieties but lacks the hexahydrocyclohepta and dioxolo groups.

    5,6,7,8-Tetrahydroindole: Similar ring structure but with fewer hydrogenated carbons.

    1,3-Dioxoloindole: Contains the dioxolo group but lacks the benzoyl and hexahydrocyclohepta groups.

Uniqueness

5-Benzoyl-5,6,7,8,9,10-hexahydrocyclohepta(b)-1,3-dioxolo(4,5-f)indole is unique due to its combination of benzoyl, hexahydrocyclohepta, and dioxolo groups. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

CAS No.

50332-35-9

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

13,15-dioxa-9-azatetracyclo[8.7.0.02,8.012,16]heptadeca-1(17),2(8),10,12(16)-tetraen-3-yl(phenyl)methanone

InChI

InChI=1S/C21H19NO3/c23-21(13-6-2-1-3-7-13)14-8-4-5-9-16-20(14)15-10-18-19(25-12-24-18)11-17(15)22-16/h1-3,6-7,10-11,14,22H,4-5,8-9,12H2

InChI Key

JEUAOYYGKANFDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(C1)C(=O)C3=CC=CC=C3)C4=CC5=C(C=C4N2)OCO5

Origin of Product

United States

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